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L-PROLINE (13C5,D7,15N)

Cat. No.: B1579757
M. Wt: 128.13
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Description

Significance of Amino Acid Metabolism in Biological Systems Research

Amino acid metabolism is a cornerstone of cellular function, encompassing the biochemical processes that synthesize and break down amino acids. creative-proteomics.com These molecules are not merely building blocks for proteins; they are central players in a vast array of physiological functions. creative-proteomics.comlongdom.org Amino acids serve as precursors for essential biomolecules like neurotransmitters, hormones, and nucleotides. creative-proteomics.comcreative-proteomics.com For example, aromatic amino acids are precursors for neurotransmitters such as dopamine (B1211576) and serotonin, which regulate mood and neuronal signaling. creative-proteomics.com

Furthermore, amino acids are critical for energy production, especially during periods of metabolic stress or fasting when they can be converted into glucose or other energy substrates. longdom.orgcreative-proteomics.com They also play a vital role in immune function, with amino acids like glutamine and arginine being essential for the proliferation and activity of immune cells. longdom.orgcreative-proteomics.com Given their extensive roles, the study of amino acid metabolism is fundamental to understanding health and the mechanisms of disease. frontiersin.org Dysregulation in these pathways is linked to numerous conditions, making them a key focus in biological and medical research. creative-proteomics.com

Rationale for Stable Isotope Labeling in Advanced Biological Investigations

To study the intricate dynamics of metabolic pathways, researchers employ a technique known as isotope labeling. This method involves replacing an atom in a molecule with its heavier, non-radioactive counterpart, known as a stable isotope. creative-proteomics.comcreative-proteomics.com Commonly used stable isotopes in biological research include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H or D). creative-proteomics.com

The primary advantage of stable isotope labeling is that it allows researchers to "trace" the journey of molecules through complex biological systems without the safety risks associated with radioactive isotopes. creative-proteomics.com Because the labeled molecules are chemically identical to their natural counterparts, they are processed by cells in the same way, ensuring that their incorporation does not interfere with normal cellular processes. silantes.com Using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, scientists can distinguish the "heavy" labeled molecules from their "light" unlabeled forms due to the mass difference. researchgate.net This enables the precise quantification of metabolic rates, the elucidation of metabolic pathways, and the study of how different cellular states or stimuli affect these processes. creative-proteomics.comsilantes.com This technique has become an indispensable tool in fields like proteomics, metabolomics, and metabolic flux analysis. creative-proteomics.comsilantes.com

Specificity and Utility of L-PROLINE (13C5,D7,15N) as a Multiplexed Isotopic Probe

L-PROLINE (13C5,D7,15N) is a highly specialized and powerful tool for metabolic research. medchemexpress.comsigmaaldrich.com It is a version of the amino acid L-proline where all five carbon atoms have been replaced with ¹³C, seven hydrogen atoms with deuterium (D), and the single nitrogen atom with ¹⁵N. medchemexpress.comsigmaaldrich.com This extensive labeling creates a significant mass shift compared to the natural, unlabeled L-proline, making it an ideal internal standard for quantitative mass spectrometry-based studies. eurisotop.com

The "multiplexed" nature of the labeling—using three different types of stable isotopes simultaneously—confers unique advantages. The ¹⁵N label allows for specific tracking of the nitrogen's fate in metabolic pathways, which is crucial for studying nitrogen balance and the synthesis of other nitrogen-containing compounds. nih.gov The ¹³C label tracks the carbon skeleton, providing detailed insights into its transformation through central carbon metabolism, such as the Krebs cycle. nih.govnih.gov The deuterium labeling further increases the mass shift, ensuring a clear separation from any naturally occurring isotopes and enhancing detection sensitivity. medchemexpress.com This heavily labeled molecule is particularly valuable in complex biological samples where precise quantification is necessary to understand subtle changes in protein and metabolite levels. isotope.com

Table 1: Properties of L-PROLINE (13C5,D7,15N)

PropertyValueReference
Chemical Formula¹³C₅D₇H₂¹⁵NO₂ sigmaaldrich.com
Molecular Weight128.13 g/mol sigmaaldrich.com
Isotopic Purity99 atom % ¹³C, 98 atom % D, 98 atom % ¹⁵N sigmaaldrich.com
Common ApplicationsMetabolomics, Proteomics, Metabolic Flux Analysis, NMR medchemexpress.comisotope.com

Overview of Research Paradigms Advanced by L-PROLINE (13C5,D7,15N)

The unique characteristics of L-PROLINE (13C5,D7,15N) make it instrumental in several advanced research paradigms, most notably in quantitative proteomics and metabolic flux analysis (MFA).

In proteomics, this compound is used in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). thermofisher.com While SILAC traditionally uses amino acids labeled with either ¹³C or ¹⁵N, a "super-heavy" standard like L-PROLINE (13C5,D7,15N) can serve as a spike-in standard for absolute quantification of proline-containing proteins across different samples. yale.edu This allows for highly accurate comparisons of protein expression levels, which is crucial for identifying proteins that are up- or down-regulated in disease states or in response to drug treatments. creative-proteomics.com

In the field of metabolomics and MFA, this tracer is invaluable for mapping the intricate network of metabolic reactions. nih.govcreative-proteomics.com Proline metabolism has gained significant attention in cancer research, as many tumor cells exhibit reprogrammed metabolic pathways to support their rapid growth. frontiersin.orgresearchgate.net For instance, cancer cells often rewire glutamine and proline metabolism to fuel biosynthesis and maintain redox balance. frontiersin.org By introducing L-PROLINE (13C5,D7,15N) into cell cultures, researchers can trace its conversion to other metabolites, such as glutamate (B1630785) and alpha-ketoglutarate, providing a dynamic map of pathway activity. frontiersin.orgtmc.edu This approach helps identify metabolic vulnerabilities in cancer cells that could be targeted with new therapies. researchgate.nettmc.edu

Table 2: Comparison of Stable Isotopes Used in L-PROLINE (13C5,D7,15N)

IsotopeNatural AbundanceKey Research ApplicationReference
Carbon-13 (¹³C)~1.1%Traces the carbon backbone of molecules through metabolic pathways (e.g., glycolysis, TCA cycle). Essential for Metabolic Flux Analysis (MFA). creative-proteomics.comnih.gov
Nitrogen-15 (¹⁵N)~0.37%Tracks the flow of nitrogen, crucial for studying amino acid and nucleotide biosynthesis and degradation. creative-proteomics.comnih.gov
Deuterium (²H or D)~0.015%Used as a general tracer to increase mass for clear MS detection and in specific NMR studies. Can also provide information on redox metabolism. creative-proteomics.comnih.gov

Compound Reference Table

Properties

Molecular Weight

128.13

Purity

98%

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies

Chemoenzymatic Synthesis of L-Proline Precursors for Labeling

A common and effective strategy for synthesizing isotopically labeled L-proline involves the use of labeled L-glutamic acid as a key precursor. researchgate.net Chemoenzymatic methods, which combine the specificity of enzymes with the versatility of chemical reactions, are frequently employed to produce these precursors. nih.govresearchgate.netd-nb.info

This process often begins with simple, highly enriched synthons that are built up into the glutamic acid framework. The synthetic route leverages the straightforward ring closure of L-glutamic acid to form L-5-oxoproline (pyroglutamic acid). researchgate.net This intermediate is a critical building block for the subsequent synthesis of isotopically enriched proline. researchgate.net The conversion is a pivotal step that sets the stage for the introduction of the proline's characteristic pyrrolidine (B122466) ring. The use of enzymes in these pathways ensures high stereoselectivity, yielding the desired L-isomer, which is crucial for biological studies. d-nb.infonih.gov

Regiospecific and Uniform Isotopic Enrichment Protocols for 13C5, D7, and 15N

Achieving the specific labeling pattern of L-Proline (13C5,D7,15N) involves sophisticated protocols that can be broadly categorized into biological and chemical approaches.

Metabolic labeling is a powerful technique where living cells are cultured in media containing isotope-enriched nutrients. nih.gov These labeled precursors are then incorporated into biomolecules, including amino acids, through the cell's natural metabolic pathways.

Prokaryotic Systems: Bacteria such as Escherichia coli are widely used for metabolic labeling because they can synthesize amino acids like proline from basic nutrients. nih.gov By growing E. coli in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound (e.g., ¹⁵NH₄Cl) and the carbon source is a ¹³C-labeled glucose, it is possible to produce proteins containing uniformly ¹³C- and ¹⁵N-labeled amino acids. nih.gov

Eukaryotic Systems: In eukaryotic cells, such as yeast (Saccharomyces cerevisiae) or in cell culture, the technique known as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is prevalent. thermofisher.comacs.org For prototrophic organisms like yeast that can synthesize their own amino acids, the culture medium must be supplemented with high concentrations of the desired "heavy" amino acids to ensure their incorporation over endogenously synthesized "light" versions. acs.org While challenging, strategies have been developed to achieve complete metabolic labeling in prototrophic yeast with both ¹³C- and ¹⁵N-labeled lysine (B10760008) and arginine, a concept that can be extended to other amino acids like proline. acs.org In some cases, auxotrophic strains that cannot synthesize a particular amino acid are used to ensure complete uptake and incorporation of the labeled version from the medium. nih.gov

Cell-free protein synthesis (CFPS) offers a robust alternative to in-vivo labeling, providing greater control over the labeling process. nih.govsigmaaldrich.com These systems utilize cell extracts (typically from E. coli) that contain all the necessary machinery for transcription and translation, but without the complexity and competing metabolic pathways of a living cell. sigmaaldrich.com

A key advantage of CFPS is the ability to achieve highly efficient and selective isotopic labeling by directly supplying the labeled amino acids in the reaction mixture. researchgate.net This approach circumvents the problem of "isotope scrambling," where metabolic conversion of one amino acid into another can lead to the misincorporation of labels. nih.gov For instance, when producing a protein, one can add L-Proline (13C5,D7,15N) directly to the mix, ensuring its specific incorporation into the synthesized protein. ckisotopes.com This method is particularly advantageous for labeling with amino acids that are metabolically active, as it prevents dilution of the isotopic label. sigmaaldrich.comresearchgate.net

Total chemical synthesis provides the most precise control over the placement of isotopic labels. One established method starts with isotopically labeled L-glutamic acid. researchgate.net The synthesis proceeds by converting the amide group of the precursor into a thioamide, which is then selectively reduced to the amine using tributyltin hydride. researchgate.net This ring-closure reaction forms the proline ring without affecting the asymmetric center, thus preserving the L-configuration. researchgate.net

Another powerful approach involves the use of a chiral auxiliary, such as in Oppolzer's method, to guide the stereochemistry of the reaction. nih.gov This allows for the enantioselective synthesis of the labeled proline, ensuring high optical purity. These chemical methods are invaluable for creating L-proline with specific, non-uniform labeling patterns that may not be achievable through biological methods. researchgate.netrsc.org

Quality Control and Verification of Isotopic Purity and Enrichment

After synthesis, it is critical to verify the final product's identity, isotopic enrichment, and purity. This is accomplished through a combination of high-resolution analytical techniques. rsc.org

The primary methods for quality control of isotopically labeled compounds are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the isotopic enrichment and distribution. rsc.orgnih.gov By comparing the mass spectrum of the labeled compound to its natural abundance counterpart, analysts can calculate the percentage of molecules that have been successfully labeled. nih.gov The technique can resolve the different isotopologues (molecules that differ only in their isotopic composition), allowing for a detailed analysis of the labeling pattern. researchgate.net Tandem mass spectrometry (MS/MS) can further provide information on the labeling of specific fragments of the molecule. plos.org However, care must be taken as the observed isotopic distribution can sometimes differ from the theoretical distribution. researchgate.net Correction algorithms are often necessary to account for the natural abundance of isotopes in the unlabeled parts of the molecule and for any impurities in the isotopic tracers used. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structural integrity of the synthesized molecule and the specific positions of the isotopic labels. rsc.orgwikipedia.org

¹³C-NMR and ¹⁵N-NMR: These techniques directly detect the incorporated heavy isotopes, providing information about their chemical environment and confirming their location within the proline ring. researchgate.netnih.gov

²H-NMR: Deuterium (B1214612) NMR can be used to analyze the position and extent of deuteration. acs.org

¹H-NMR: Proton NMR is also valuable, as the presence of adjacent ¹³C or ¹⁵N nuclei can cause characteristic splitting patterns in the proton signals, further confirming the labeling pattern. researchgate.net

The combination of MS and NMR provides a comprehensive assessment, ensuring that the L-Proline (13C5,D7,15N) meets the high standards of purity and enrichment required for its use as an internal standard in quantitative research. rsc.orgszabo-scandic.com

Table 1: Comparison of Isotopic Labeling Methodologies for L-Proline

Methodology Advantages Disadvantages Primary Application
Cultivation-Based Metabolic Labeling Relatively simple and cost-effective for uniform labeling; scalable. nih.gov Potential for incomplete labeling and isotope scrambling; dependent on cell metabolism. nih.govacs.org Production of uniformly labeled proteins for proteomics.
Cell-Free Protein Synthesis (CFPS) High labeling efficiency; avoids isotope scrambling; precise control over amino acid incorporation. researchgate.netnih.gov Higher cost of reagents; yields can be lower than in-vivo systems. ckisotopes.com Selective labeling of proteins for NMR and structural biology.
Chemical Synthesis Absolute control over isotope position and enrichment; can create any labeling pattern. researchgate.net Complex, multi-step procedures; can be expensive and time-consuming. nih.gov Synthesis of precisely labeled standards with specific isotopic patterns.

| Nuclear Magnetic Resonance (NMR) | Precise location of ¹³C, ¹⁵N, and D atoms; confirmation of molecular structure and stereochemistry. researchgate.netrsc.org | To verify the exact position of each isotopic label and confirm the structural integrity of the compound. |

Evaluation of Enantiomeric Purity for Research Applications

The use of the stable isotope-labeled compound L-PROLINE (13C5,D7,15N) in advanced research fields, such as metabolomics and proteomics, necessitates a stringent confirmation of its stereochemical integrity. The biological activity of amino acids is highly dependent on their chirality, with the L-enantiomer being the form predominantly incorporated into proteins. Therefore, ensuring high enantiomeric purity is a critical step in the quality control process following its complex synthesis. The presence of the D-enantiomer could lead to erroneous experimental results, misinterpretation of metabolic pathways, or incorrect structural assignments of proteins.

The evaluation of enantiomeric purity for heavily labeled proline involves sophisticated analytical techniques capable of separating and detecting the chiral isomers. The methods must be sensitive enough to quantify trace amounts of the D-enantiomer in a matrix of the highly enriched L-enantiomer. The primary techniques employed for this purpose are chromatographic, often coupled with mass spectrometry to accommodate the isotopic labels.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful and widely used technique for the chiral analysis of amino acids, including proline. mdpi.com A significant challenge with proline, a secondary amino acid, is its volatility and the difficulty in resolving its enantiomers under standard conditions. nih.gov To overcome this, a two-step process involving derivatization followed by separation on a chiral stationary phase is employed.

Derivatization: The proline enantiomers are chemically modified to increase their volatility and improve chromatographic separation. A common and effective method involves derivatization with heptafluorobutyl chloroformate (HFBCF) and subsequent amidation with methylamine. nih.govresearchgate.net Another established method is the formation of N,O,S-trifluoroacetyl isobutyl esters. nih.gov This process converts the non-volatile amino acids into derivatives suitable for GC analysis.

Chiral Separation: The derivatized sample is then injected into a gas chromatograph equipped with a chiral capillary column. For proline and other secondary amino acids, columns like Chirasil-L-Val have proven effective for separating the D- and L-enantiomers. nih.govresearchgate.net

Detection: As the separated enantiomers elute from the column, they are detected by a mass spectrometer. The MS detector is operated in selected-ion monitoring (SIM) mode, which allows for highly sensitive and specific quantification of each enantiomer based on its characteristic mass-to-charge ratio. nih.govresearchgate.net The extensive isotopic labeling in L-PROLINE (13C5,D7,15N) results in a significant mass shift (M+13) compared to the unlabeled compound, which is readily accounted for by the mass spectrometer. sigmaaldrich.com

Research has demonstrated that optimized GC-MS methods can successfully resolve and quantify proline enantiomers even in complex biological matrices. nih.govresearchgate.net

Other Analytical Approaches

While chiral GC-MS is a primary method, other techniques are also applicable. Chiral High-Performance Liquid Chromatography (HPLC) using various chiral stationary phases (CSPs) is a common alternative for the direct separation of enantiomers without derivatization. mdpi.com Furthermore, specialized mass spectrometry techniques, which may involve the use of chiral copper(II) complexes, have been developed for the rapid determination of enantiomeric excess without requiring chromatographic separation.

Ultimately, the enantiomeric purity of commercially supplied L-PROLINE (13C5,D7,15N) is a certified parameter. Manufacturers provide a Certificate of Analysis (CoA) with each batch, which details the chemical and isotopic purity, as well as confirming its high enantiomeric integrity. otsuka.co.jp Product specifications for similar labeled proline compounds typically indicate a chemical purity of >95% and isotopic enrichment of ≥98 atom %, with the implicit understanding that the enantiomeric excess of the L-form is exceptionally high. sigmaaldrich.comsigmaaldrich.comisotope.com

Table 1: Analytical Methods for Enantiomeric Purity Evaluation of Proline

Technique Methodology Column/Selector Key Findings & Applications Citations
GC-MS Derivatization with Heptafluorobutyl Chloroformate (HFBCF) followed by amidation.Chirasil-L-Val Capillary ColumnCost-effective and robust method for separating nine cyclic secondary amino acid enantiomers, including proline, in biological fluids. nih.govresearchgate.net
GC-MS Derivatization to N,O,S-trifluoroacetyl isobutyl esters.Chiral Stationary PhaseOptimized for resolving proline enantiomers, which are difficult to separate under standard conditions. Used for purity analysis of synthetic peptides. nih.gov
LC-MS/MS Indirect method using chiral derivatizing agents (CDAs) like (+)-FLEC.Achiral C18 ColumnOvercomes issues with analyzing secondary amines like proline when using reagents that target primary amines. mdpi.com
HPLC Direct separation using a chiral stationary phase (CSP).Chiral Stationary Phases (e.g., polysaccharide-based, macrocyclic antibiotic-based)A common direct approach for chiral metabolomics, relying on enantiospecific interactions between the analyte and the CSP. mdpi.com

Advanced Analytical Techniques for Isotopic Tracer Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Elucidation

NMR spectroscopy is a premier, non-destructive technique for obtaining high-resolution information on the structure and dynamics of molecules in various states. researchgate.net For studies involving L-PROLINE (13C5,D7,15N), specific NMR-active nuclei (¹³C, ²H, and ¹⁵N) act as probes, each offering a unique window into molecular behavior.

¹³C NMR for Carbon Backbone Tracing and Metabolic Flux Analysis

The stable isotope ¹³C is a cornerstone of metabolic research. medchemexpress.com By introducing L-Proline uniformly labeled with ¹³C on all five carbon atoms (¹³C₅), researchers can trace the path of the proline carbon backbone through various metabolic pathways. nih.govbiorxiv.org ¹³C NMR spectroscopy detects the distinct chemical shifts of these labeled carbons, enabling the identification and quantification of downstream metabolites derived from proline. mdpi.com

This approach, known as metabolic flux analysis (MFA), is crucial for understanding how cells utilize amino acids under different physiological or pathological conditions. biorxiv.orgtum.de For instance, studies have used ¹³C-labeled proline to track its conversion into other critical molecules, revealing how its carbon skeleton is integrated into central carbon metabolism. nih.gov The high resolution of ¹³C NMR can distinguish between different isotopologues (molecules that differ only in their isotopic composition), providing detailed data on pathway activity and carbon flow. biorxiv.orgtum.de High-Resolution Magic Angle Spinning (HRMAS) NMR further enhances sensitivity, allowing for the study of carbon flow in complex, semi-solid samples like living cells. biorxiv.org

Table 1: Representative ¹³C NMR Applications with L-Proline

Application Technique Key Findings References
Metabolic Flux Analysis¹³C NMR, HRMAS NMRTracing of ¹³C-proline through fermentation pathways in Clostridium difficile. biorxiv.org
In Vivo Fuel Utilization¹³C-Glutamine TracingDemonstration of glutamine conversion to proline in activated CD8+ T cells. nih.gov nih.gov
Peptide Conformation¹³C NMRAnalysis of cis-trans isomerization around the Trp-Pro peptide bond. nih.gov nih.gov
Solid-State CharacterizationCP/MAS ¹³C NMRIdentification of chiral defects and conformational states in solid proline samples. nih.govresearchgate.net nih.govresearchgate.net

²H (Deuterium) NMR for Solvent Exchange and Conformational Dynamics

Deuterium (B1214612) (²H), a stable isotope of hydrogen, is an excellent probe for studying molecular dynamics and interactions with the solvent (water). In L-PROLINE (D7), seven hydrogen atoms are replaced with deuterium. ²H NMR can monitor hydrogen-deuterium (H/D) exchange rates, which provide information about the accessibility of different parts of a molecule to the solvent. nih.govmit.edunih.gov Slower exchange rates often indicate that a proton is involved in hydrogen bonding or is buried within a folded protein structure, shielded from the solvent. core.ac.uk

Furthermore, deuterium labeling simplifies ¹H NMR spectra of complex proteins by reducing the number of proton signals, and it can be used to study the conformational dynamics of proline-containing peptides and proteins. researchgate.net The presence of deuterium alters the relaxation properties of nearby protons, providing insights into local flexibility and motion on a picosecond to nanosecond timescale. Kinetic studies of H/D exchange reactions catalyzed by proline derivatives have provided valuable structure-activity relationships. nih.govmit.edu

¹⁵N NMR for Nitrogen Metabolism and Protein Backbone Dynamics

The ¹⁵N isotope is the preferred tool for tracking nitrogen metabolism and studying protein dynamics. researchgate.netmedchemexpress.com L-Proline labeled with ¹⁵N allows researchers to follow the nitrogen atom as it is incorporated into other amino acids, nucleotides, and nitrogenous compounds. pnas.org This is particularly valuable for elucidating pathways of amino acid biosynthesis and degradation. nih.gov

In protein NMR, ¹⁵N labeling is fundamental. While proline itself lacks a backbone amide proton for standard experiments, the ¹⁵N nucleus in proline provides unique chemical shift information that can be observed in specialized ¹³C or ¹⁵N-detected experiments. pnas.orgpsu.edu For other residues, measuring the relaxation rates (R₁, R₂) and the heteronuclear Overhauser effect (NOE) of backbone ¹⁵N nuclei provides detailed information about the dynamics of the protein backbone on multiple timescales (picoseconds to milliseconds). nih.govresearchgate.netncbs.res.in These measurements can identify rigid core structures versus flexible loop regions, which is often critical for understanding protein function and interaction. nih.govnih.gov

Multidimensional and Solid-State NMR Approaches Utilizing Isotopic Labels

The power of isotopic labeling is fully realized in multidimensional NMR experiments, which correlate signals from different nuclei (e.g., ¹H, ¹³C, ¹⁵N) to resolve spectral overlap and establish atomic connectivity. uni-frankfurt.de Experiments like the HSQC (Heteronuclear Single Quantum Coherence) are routine for creating a "fingerprint" of a protein, but proline residues are invisible in standard ¹H-¹⁵N HSQC spectra. nih.gov

To overcome this, specialized multidimensional techniques have been developed. For instance, ¹³C-detected experiments like the CON can directly observe the ¹³C-¹⁵N correlation in proline residues, making them essential for studying proline-rich proteins or intrinsically disordered proteins (IDPs) where proline content is often high. pnas.orgpsu.eduacs.org

Solid-state NMR (ssNMR) spectroscopy extends these analyses to non-soluble or non-crystalline samples, such as large protein aggregates, membrane proteins, or amyloid fibrils. researchgate.netnih.gov By using isotopically labeled proline and techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), ssNMR can provide atomic-level details about the structure and dynamics in the solid state. researchgate.netnih.govnih.gov This has been instrumental in studying the conformation of proline within amyloid fibrils and characterizing its local environment. researchgate.netnih.gov

Mass Spectrometry (MS) for Quantitative Metabolomics and Proteomics

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone of metabolomics and proteomics, providing quantitative data on thousands of molecules simultaneously.

High-Resolution Mass Spectrometry for Isotopic Fine Structure Analysis

High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, possess the capability to distinguish between ions with very small mass differences. nih.gov This capability is critical for analyzing isotopically labeled compounds like L-PROLINE (13C5,D7,15N).

When a molecule is labeled with multiple heavy isotopes, HRMS can resolve the "isotopic fine structure." For example, the mass difference between a molecule containing one ¹³C atom versus one containing a ¹⁵N and a ²H atom is very small, but resolvable by HRMS. This allows for the unambiguous identification and quantification of metabolites that have incorporated specific isotopes from the tracer. nih.govresearchgate.net This level of detail is crucial for accurately tracing metabolic pathways and calculating flux rates in complex biological systems, confirming the location and number of incorporated heavy isotopes within a molecule. nih.govnih.gov

LC-MS/MS and GC-MS Based Quantification of L-PROLINE (13C5,D7,15N) and its Metabolites

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques for the quantification of L-Proline and its isotopically labeled variants. These methods offer high sensitivity and specificity, crucial for distinguishing the labeled compound from its naturally occurring, or "light," counterparts within intricate biological matrices.

In LC-MS/MS analysis, a chiral column is often employed to ensure high specificity and selectivity for separating proline from other components in a sample, such as human serum. nih.gov For instance, a validated method for analyzing proline in human serum utilized a Phenomenex Lux 5u Cellulose-1 column with a mobile phase of 40% methanol (B129727) in 0.05% formic acid aqueous solution, with detection under positive ionization electrospray. nih.gov Such methods are applied to quantify proline concentrations in clinical samples, contributing to biomarker discovery. nih.gov

For GC-MS based metabolomics, samples typically undergo a derivatization step to increase the volatility of the analytes. nih.gov A common procedure involves methoximation followed by trimethylsilylation before analysis. nih.gov In these workflows, isotopically labeled compounds like L-proline-13C5 are added as internal standards to an extraction buffer (e.g., 90% methanol-water) to accurately quantify metabolites from samples like human blood plasma. researchgate.netpubcompare.ai

The following table summarizes typical parameters used in mass spectrometry methods for proline analysis.

ParameterLC-MS/MS Example nih.govGC-MS Example nih.govpubcompare.ai
Technique Liquid Chromatography-Tandem Mass SpectrometryGas Chromatography-Mass Spectrometry
Sample Type Human SerumHuman Blood Plasma, Tissues
Internal Standard L-proline-13C5,15NL-proline-13C5
Separation Column Phenomenex Lux 5u Cellulose-1 (250 × 4.6 mm)Fused silica (B1680970) capillary column (e.g., Rxi-5 Sil MS)
Sample Preparation Protein precipitation with methanolExtraction followed by derivatization (methoximation and trimethylsilylation)
Ionization Mode Positive Ionization Electrospray (ESI+)Electron Ionization (EI)

These quantification techniques are fundamental to metabolic flux analysis, where they are used to trace the pathways of labeled precursors. For example, GC-MS can be used to track the incorporation of 13C from labeled glutamine into the proline pool, shedding light on biosynthetic activities in cancer cells. nih.gov

Isotope Ratio Mass Spectrometry for Precise Isotopic Abundance Determination

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used for determining the precise isotopic abundance of elements in a sample with very high precision. eurisotop.com In the context of studies involving L-PROLINE (13C5,D7,15N), IRMS can be employed to accurately measure the enrichment of 13C and 15N. eurisotop.comcreative-proteomics.com

Unlike scanning mass spectrometers that measure the mass-to-charge ratio of various molecules, IRMS instruments are designed to simultaneously measure the ion currents of a few specific isotopes of a single element. The results are often expressed as a delta value (δ) relative to an international standard, such as Pee Dee Belemnite (PDB) for carbon. eurisotop.com This high precision makes IRMS invaluable for tracing metabolic pathways and understanding the utilization of labeled proline in biological systems. creative-proteomics.com

Applications as Internal Standards in Quantitative Analytical Assays

One of the most critical applications of L-PROLINE (13C5,D7,15N) and similar isotopically labeled amino acids is their use as internal standards in quantitative mass spectrometry-based assays. nih.govoup.comoup.com An ideal internal standard is chemically identical to the analyte being measured but has a different mass, a characteristic perfectly fulfilled by stable isotope-labeled compounds. oup.com

By adding a known quantity of the labeled standard to a sample at the very beginning of the analytical workflow, it experiences the same conditions—including extraction, derivatization, separation, and ionization—as the endogenous analyte. oup.comchemie-brunschwig.ch This co-processing corrects for any sample loss or variation that may occur during sample preparation and analysis. oup.com

The quantification is based on the ratio of the signal intensity from the endogenous analyte to the signal intensity from the stable isotope-labeled internal standard. eurisotop.com This ratiometric measurement significantly improves the accuracy, precision, and reproducibility of the assay. nih.goveurisotop.com L-proline-13C5,15N has been successfully used as an internal standard to generate standard curves for the absolute quantification of proline in human serum via LC-MS/MS. nih.gov Similarly, L-proline-13C5 is frequently included in internal standard mixtures for broad metabolic profiling of plasma and tissues by GC-MS. researchgate.netpubcompare.ai

Chromatographic Separations Coupled with Isotope Detection

The coupling of chromatographic separation with isotope detection is essential for resolving labeled compounds from a complex mixture before their analysis by mass spectrometry. The development of robust chromatographic methods is key to achieving accurate results.

Method Development for Enhanced Separation of L-PROLINE (13C5,D7,15N) and its Isomers

A significant challenge in the analysis of amino acids is the separation of enantiomers (L- and D-isomers), as they often exhibit different biological activities. Method development for the separation of L-Proline and its D-isomer is critical, and these methods are directly applicable to their isotopically labeled forms.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is a common approach. For example, an effective separation of D- and L-proline has been achieved on a CHIRALPAK-IA column. impactfactor.org To enhance detection, especially by UV-Vis, a derivatization step is often performed. Derivatizing proline with 4-Chloro-7-nitrobenzofurazan (NBD-Cl) allows for fluorescent detection at a wavelength of 464 nm. impactfactor.org The mobile phase can be optimized; for instance, using 0.1% trifluoroacetic acid in ethanol (B145695) as a modifier can lead to better peak shapes. impactfactor.org

Another advanced HPLC method for separating trace D-proline from L-proline involves derivatization with benzoyl chloride followed by separation on a CHIRALCEL OX-3R chiral column using a gradient elution of acetonitrile (B52724) and a phosphoric acid solution. google.com

Gas Chromatography (GC) also offers powerful chiral separation capabilities. A two-step derivatization process, involving methylation of the carboxyl group followed by acetylation of the amino group, can be used before analysis on a chiral GC column like the CHIRALDEX G-TA. sigmaaldrich.com Interestingly, the choice of acetylating reagent (e.g., trifluoroacetic anhydride (B1165640) vs. acetic anhydride) can reverse the elution order of the D and L enantiomers, a phenomenon that can be exploited to improve the analysis of a trace enantiomer in the presence of an abundant one. sigmaaldrich.com

The following table outlines key aspects of method development for chiral separation of proline.

TechniqueColumn TypeDerivatization ReagentKey Finding
NP-HPLC impactfactor.orgCHIRALPAK-IA (chiral)4-Chloro-7-nitrobenzofurazan (NBD-Cl)Achieved enantiomeric separation with fluorescent detection.
RP-HPLC google.comCHIRALCEL OX-3R (chiral)Benzoyl ChlorideSensitive detection of trace D-proline in L-proline bulk.
Chiral GC sigmaaldrich.comCHIRALDEX G-TA (chiral)Methanolic HCl followed by Acetic Anhydride or Trifluoroacetic AnhydrideDerivatization enables GC analysis; choice of reagent can reverse enantiomer elution order.

Integration of Hybrid Analytical Platforms for Comprehensive Metabolome and Proteome Profiling

To achieve a comprehensive understanding of biological systems, researchers increasingly integrate multiple analytical platforms. L-PROLINE (13C5,D7,15N) is a valuable tool in such hybrid approaches, which combine techniques to provide a more complete picture of the metabolome and proteome.

A common hybrid strategy in metabolomics involves splitting a sample extract for parallel analysis by both GC-MS and LC-MS. pubcompare.ai This approach leverages the strengths of each technique: GC-MS is excellent for small, volatile, and derivatizable metabolites, while LC-MS is better suited for larger, less volatile, and more polar compounds. The use of labeled internal standards, including L-proline-13C5, across both platforms ensures data consistency and accurate quantification for a wide range of metabolites. pubcompare.ai

In the realm of proteomics, Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful method for quantitative analysis. ckgas.com In SILAC experiments, cells are grown in media where a natural amino acid is replaced with its "heavy" stable isotope-labeled version (e.g., L-Proline-13C5,15N). oup.comckgas.com After a number of cell divisions, the labeled amino acid is fully incorporated into the proteome. ckgas.com By comparing protein extracts from cells grown in "heavy" media versus "light" (normal) media using LC-MS, researchers can accurately quantify changes in protein abundance between different experimental conditions. oup.com

The integration of these techniques extends beyond just combining GC-MS and LC-MS. Advanced workflows may involve biochemical fractionations, such as isolating mitochondria, followed by stable isotope tracing and LC-MS/MS analysis to investigate metabolic processes within specific cellular compartments. nih.gov These multi-faceted analytical strategies, which rely on the precise detection of isotopic tracers like L-PROLINE (13C5,D7,15N), are indispensable for modern systems biology research.

Applications in Investigating Metabolic and Biosynthetic Networks

Elucidation of Proline Biosynthetic Pathways and Catabolic Routes via Isotopic Tracing

Isotopic tracing with molecules like L-proline (¹³C₅,D₇,¹⁵N) is a fundamental technique for mapping the synthesis and breakdown of proline. By following the incorporation and transformation of the labeled isotopes, researchers can delineate metabolic pathways and their regulation.

The primary pathway for the de novo synthesis of proline begins with the central metabolite glutamate (B1630785). youtube.comresearchgate.net Isotopic tracing studies have confirmed that glutamate is a direct precursor for proline biosynthesis. nih.govresearchgate.net The process involves the conversion of glutamate to Δ¹-pyrroline-5-carboxylate (P5C), which is then reduced to proline. youtube.comnih.gov

In studies utilizing [U-¹³C,¹⁵N]-glutamine as a tracer, the labeled carbon and nitrogen atoms are incorporated into newly synthesized proline, confirming the metabolic link between glutamine, glutamate, and proline. nih.gov This conversion is catalyzed by the sequential action of P5C synthase and P5C reductase. nih.gov The use of isotopically labeled precursors allows for the quantification of the flux through this pathway, revealing how different cellular conditions can modulate proline synthesis. For instance, the oncogenic transcription factor c-MYC has been shown to increase the activity of enzymes involved in proline biosynthesis from glutamine. nih.gov

PrecursorKey EnzymesProductIsotopic Label Incorporation
GlutamateP5C Synthase, P5C ReductaseProline¹³C and ¹⁵N from labeled glutamate are incorporated into the proline molecule.

This table illustrates the key components of the de novo synthesis of proline from glutamate, a pathway often traced using isotopic labeling.

The catabolism of proline back to glutamate is a critical process for cellular energy and nitrogen balance. This pathway is initiated by the enzyme proline dehydrogenase (PRODH), also known as proline oxidase (POX), which oxidizes proline to P5C. nih.gov Subsequently, P5C is converted to glutamate by P5C dehydrogenase. nih.gov

EnzymeSubstrateIntermediateProductKinetic Insights from Isotopic Tracing
Proline Dehydrogenase (PRODH/POX)L-ProlineΔ¹-pyrroline-5-carboxylate (P5C)-Hydride transfer is a rate-limiting step in the initial oxidation of proline. nih.gov
P5C DehydrogenaseΔ¹-pyrroline-5-carboxylate (P5C)-Glutamate-

This table outlines the key enzymes and intermediates in proline degradation, along with insights gained from kinetic isotope effect studies.

Quantitative Metabolic Flux Analysis (MFA) in Diverse Biological Systems

L-proline (¹³C₅,D₇,¹⁵N) is an invaluable tool for quantitative metabolic flux analysis (MFA). medchemexpress.commedchemexpress.comisotope.com MFA allows researchers to determine the rates of metabolic reactions within a network, providing a detailed understanding of cellular physiology. nih.gov

By introducing ¹³C- and ¹⁵N-labeled proline into a biological system, scientists can trace the distribution of these isotopes throughout the central metabolism. nih.gov This enables the quantification of how proline contributes to various metabolic pools. For example, the carbon skeleton of proline can be funneled into the tricarboxylic acid (TCA) cycle via its conversion to glutamate and subsequently to α-ketoglutarate. nih.gov Similarly, the nitrogen atom can be traced to understand its role in transamination reactions and the synthesis of other nitrogen-containing compounds. researchgate.net

Proline metabolism is intricately linked to cellular redox balance. nih.govcore.ac.uk The synthesis of proline consumes NADPH, while its degradation can generate FADH₂ and NADH, which donate electrons to the electron transport chain. oup.com Isotopic tracing studies can elucidate how the flux through proline metabolic pathways shifts in response to oxidative stress, thereby helping to maintain redox homeostasis. embopress.orgnih.gov For instance, under conditions of oxidative stress, an upregulation of proline biosynthesis may be observed to regenerate NADP⁺. researchgate.net Conversely, proline catabolism can contribute to the generation of reactive oxygen species (ROS) but also provide energy for cellular stress responses. nih.gov

Metabolic StateProline FluxImpact on Redox Cofactors
Oxidative StressIncreased BiosynthesisConsumption of NADPH, regeneration of NADP⁺
Energy DemandIncreased CatabolismProduction of FADH₂ and NADH

This table summarizes the role of proline metabolism in maintaining redox balance under different cellular conditions, as elucidated by metabolic flux analysis.

In the realm of microbial research, stable isotope probing (SIP) using labeled amino acids like L-proline (¹³C₅,D₇,¹⁵N) is a powerful technique to link metabolic function to microbial identity within complex communities. nih.govnih.govethz.ch By tracking the incorporation of isotopes into microbial biomass, such as proteins and nucleic acids, researchers can identify which microorganisms are actively utilizing proline. nih.gov

This approach has significant applications in bioengineering, where understanding and manipulating microbial metabolism is key. For example, MFA can be used to optimize the production of valuable compounds by redirecting metabolic fluxes. By understanding how proline metabolism integrates with other pathways, researchers can engineer microorganisms with enhanced production capabilities.

Investigation of Amino Acid Turnover and Protein Degradation Pathways

Understanding protein turnover—the balance between protein synthesis and degradation—is crucial for comprehending cellular homeostasis. nih.gov Stable isotope-labeled amino acids are the gold standard for these investigations. nih.gov When L-PROLINE (13C5,D7,15N) is introduced into a biological system, it is incorporated into newly synthesized proteins. These "heavy" proteins can be distinguished from the pre-existing "light" proteins by mass spectrometry. biorxiv.org

By monitoring the rate at which the labeled proline appears in the proteome and the rate at which unlabeled proteins disappear, researchers can calculate the synthesis and degradation rates for individual proteins or the entire proteome. nih.govresearchgate.net This methodology, often referred to as stable isotope labeling by amino acids in cell culture (SILAC) or its in-vivo counterpart, provides a dynamic view of cellular processes.

The multiple labels on L-PROLINE (13C5,D7,15N) offer distinct advantages. The ¹³C₅ and ¹⁵N labels create a significant mass shift that is easily detectable, allowing for clear differentiation between old and new protein populations. biorxiv.org The ⁷D label provides an additional tracer, particularly useful for tracking hydrogen atoms and for use in heavy water-based labeling experiments, which can offer complementary data on protein turnover dynamics. laulab.net Such studies are critical for understanding how protein turnover is affected by aging, disease, and therapeutic interventions. nih.gov

Table 2: Representative Protein Half-Life Data Determined by Isotope Labeling.
Protein ClassExampleTypical Half-LifeKey Function
Regulatory ProteinsCyclins, Transcription FactorsMinutes to HoursCell Cycle Control, Gene Expression
Metabolic EnzymesHexokinase, Lactate DehydrogenaseHours to DaysGlycolysis, Energy Metabolism
Structural ProteinsActin, TubulinDays to WeeksCytoskeleton, Cell Shape
Extracellular MatrixCollagenMonths to YearsTissue Structure and Support
This table provides generalized examples of the wide range of protein turnover rates that can be measured using stable isotope labeling techniques. Actual rates vary significantly between specific proteins, tissues, and physiological states.

Probing Substrate Utilization and Pathway Regulation in Cellular Models

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. creative-proteomics.com Stable isotope tracers like L-PROLINE (13C5,D7,15N) are essential for MFA. nih.gov By introducing the labeled proline as a substrate, scientists can trace the journey of its carbon, nitrogen, and deuterium (B1214612) atoms through various interconnected metabolic pathways. researchgate.net

In cellular models, particularly in cancer research, proline metabolism has been shown to play a critical role in reprogramming cellular processes. nih.gov For example, labeled proline can be used to investigate the "proline cycle," where proline is interconverted with Pyrroline-5-Carboxylate (P5C). This cycle is implicated in redox balance, ATP production, and signaling. nih.gov By analyzing the isotopic labeling patterns in downstream metabolites such as glutamate, α-ketoglutarate, and other amino acids, researchers can map the flow of substrates and determine the relative activity of different pathways. nih.gov

This approach allows for the elucidation of how cancer cells might reprogram proline metabolism to support proliferation and metastasis. nih.gov For instance, ¹³C-MFA studies can reveal whether proline is being used primarily for protein synthesis or if it is being catabolized as an energy source to fuel the tricarboxylic acid (TCA) cycle. nih.govnih.gov

Table 3: Application of L-PROLINE (13C5,D7,15N) in Metabolic Flux Analysis.
Metabolic PathwayKey Enzyme / ProcessInformation Gained from Isotope Tracing
Proline BiosynthesisPYCR (Pyrroline-5-Carboxylate Reductase)Quantifies the rate of de novo proline synthesis from precursors like glutamate.
Proline CatabolismPRODH/POX (Proline Dehydrogenase/Oxidase)Measures the flux of proline into the TCA cycle via glutamate.
Protein SynthesisRibosomal TranslationDetermines the rate of proline incorporation into the proteome.
Redox HomeostasisProline CycleTraces the transfer of reducing equivalents (via NADPH/NADH) linked to proline interconversion.
This table outlines how tracing the heavy isotopes from L-PROLINE (13C5,D7,15N) can quantify the flux through key metabolic pathways, providing insights into cellular regulation.

Contributions to Structural Biology and Mechanistic Enzymology

NMR-Based Studies of Protein Conformation, Stability, and Dynamics Using L-PROLINE (13C5,D7,15N) Labeling

The incorporation of L-PROLINE (13C5,D7,15N) into proteins allows for the precise monitoring of proline residues, which are often located at critical turns and loops of polypeptide chains, playing a crucial role in defining protein architecture and stability.

The peptide bond preceding a proline residue can exist in either a cis or trans conformation, and the interconversion between these two states, known as proline isomerization, can be a rate-limiting step in protein folding and can influence protein function. NMR spectroscopy is a primary tool for studying this phenomenon, and the use of ¹³C and ¹⁵N labeled proline significantly enhances the ability to distinguish between the cis and trans isomers. The distinct chemical shifts of the ¹³Cβ and ¹³Cγ atoms of the proline ring are particularly sensitive to the conformation of the X-Pro peptide bond.

Research has shown that the rate of cis-trans interconversion can be measured using various NMR techniques, and these rates are influenced by the nature of the preceding amino acid and the local environment. The use of L-PROLINE (13C5,D7,15N) allows for more precise and unambiguous assignment of proline signals, even in complex protein spectra, facilitating a detailed kinetic and thermodynamic analysis of the isomerization process.

Key NMR Observables for Proline Isomerization Studies
IsotopeNMR ParameterInformation Gained
¹³CChemical Shift (especially Cβ and Cγ)Discrimination between cis and trans isomers
¹⁵NChemical ShiftMonitoring the electronic environment of the proline nitrogen
¹H, ¹⁵NHSQC SpectraObservation of distinct signals for cis and trans conformers
¹³C, ¹⁵NRelaxation ExperimentsDynamics of the proline ring and the peptide backbone

Proline isomerization is a critical factor in the kinetics of protein folding. The presence of a non-native proline isomer can significantly slow down the folding process, as the protein must wait for the correct isomer to form before it can adopt its final, functional conformation. By incorporating L-PROLINE (13C5,D7,15N) into a protein of interest, researchers can directly monitor the conformational state of specific proline residues during the folding process.

These studies have provided valuable insights into the formation of folding intermediates and the pathways of protein folding. Furthermore, the mis-isomerization of proline has been implicated in protein misfolding and aggregation, which are associated with a variety of human diseases. The ability to track the behavior of individual proline residues using isotopically labeled proline is crucial for understanding the molecular basis of these pathological processes.

Mechanistic Investigations of Proline-Specific Enzymes

The isotopic labels in L-PROLINE (13C5,D7,15N) serve as powerful tracers to elucidate the catalytic mechanisms of enzymes that act on proline.

Proline racemases catalyze the interconversion of L-proline and D-proline, a reaction that is important for bacterial cell wall biosynthesis. Mechanistic studies using isotopically labeled proline have been instrumental in understanding how these enzymes work. For example, the use of deuterium-labeled proline can reveal kinetic isotope effects (KIEs), providing information about the rate-limiting steps of the reaction, such as the abstraction of the α-proton. The ¹³C and ¹⁵N labels can be used to follow the fate of the substrate and to characterize the enzyme-substrate complex through NMR spectroscopy. It has been established that the active site of proline racemase contains two essential cysteine residues that act as the catalytic bases.

Proline dehydratases, which are involved in the breakdown of proline, can also be studied using L-PROLINE (13C5,D7,15N). The isotopic labels can help to identify the intermediates formed during the dehydration reaction and to probe the stereochemistry of the process.

Application of L-PROLINE (13C5,D7,15N) in Studying Proline-Specific Enzymes
EnzymeIsotopic LabelMechanistic Insight
Proline RacemaseDKinetic Isotope Effect (KIE) to identify rate-limiting steps
Proline Racemase¹³C, ¹⁵NCharacterization of enzyme-substrate intermediates by NMR
Proline Dehydratase¹³C, ¹⁵N, DTracing reaction pathways and determining stereochemistry

Prolyl hydroxylases are a class of enzymes that catalyze the hydroxylation of proline residues in proteins, a critical post-translational modification in collagen and other proteins. The substrate specificity and stereochemistry of these enzymes can be investigated using L-PROLINE (13C5,D7,15N). By incorporating this labeled proline into a peptide substrate, the site and stereospecificity of the hydroxylation reaction can be determined using mass spectrometry and NMR. The isotopic labels provide a clear signature to distinguish the modified proline from the unmodified ones and to determine the exact position of the hydroxyl group.

Ligand Binding and Allosteric Regulation Studies by Isotopic Perturbation

The interaction of proteins with ligands and the allosteric regulation of protein function are fundamental processes in biology. NMR spectroscopy is a powerful technique to study these interactions at atomic resolution. By selectively labeling a protein with L-PROLINE (13C5,D7,15N), researchers can monitor the changes in the chemical environment of specific proline residues upon ligand binding or in response to an allosteric effector.

The binding of a ligand can cause perturbations in the chemical shifts of the ¹³C and ¹⁵N nuclei of the labeled proline, providing information about the binding site and the conformational changes that occur upon binding. These chemical shift perturbations can be used to map the binding interface and to determine the affinity of the ligand. In the context of allosteric regulation, the isotopic labels in proline can be used to track the propagation of conformational changes from the allosteric site to the active site, providing insights into the mechanism of allosteric communication.

Complementary Approaches with X-ray Crystallography and Cryo-Electron Microscopy

The stable isotope-labeled amino acid, L-PROLINE (13C5,D7,15N), serves as a powerful tool in an integrative structural biology framework, providing crucial data that complements the high-resolution structural information obtained from X-ray crystallography and cryo-electron microscopy (cryo-EM). While these isotopes are primarily introduced for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, the insights gained from these techniques are indispensable for a comprehensive understanding of protein structure, dynamics, and function that a static crystal or cryo-EM structure alone cannot provide.

The primary role of incorporating L-PROLINE (13C5,D7,15N) into a protein of interest is to enable detailed characterization through techniques that can probe atomic-level dynamics and interactions in solution. This information is then used to augment, validate, and interpret the high-resolution, but often static, snapshots provided by crystallography and cryo-EM.

Enhancing X-ray Crystallography with Isotope-Informed Techniques

X-ray crystallography is a gold-standard technique for determining atomic-resolution structures of well-ordered, crystallized macromolecules. peakproteins.comcreative-biostructure.com However, it has inherent limitations: it provides a time- and spatially-averaged picture of a molecule in a non-physiological crystal lattice and is generally unable to visualize hydrogen atoms, which are critical for understanding enzymatic mechanisms, protonation states, and hydrogen-bonding networks. nih.gov Isotopic labeling with L-PROLINE (13C5,D7,15N) enables complementary methods that overcome these limitations.

Neutron Crystallography: The most direct complementary crystallographic application of the deuteration (D7) aspect of the label is in neutron crystallography. nih.gov Unlike X-rays, which scatter off electrons, neutrons scatter off atomic nuclei. While X-ray scattering is very weak for hydrogen, neutrons have a strong interaction with both hydrogen (¹H) and its isotope deuterium (B1214612) (²H or D). nih.govpnas.org However, hydrogen produces high levels of incoherent scattering, which creates significant background noise. nih.gov By replacing hydrogen with deuterium, this incoherent scattering is dramatically reduced, significantly improving the signal-to-noise ratio of the diffraction data. nih.govansto.gov.au This allows for the precise localization of deuterium atoms in the protein structure, providing unambiguous information on:

Protonation States: Determining the protonation states of catalytic residues (e.g., Histidine, Aspartic acid, Glutamic acid) in an enzyme's active site, which is fundamental to mechanistic enzymology. nih.gov

Hydrogen Bonding: Directly visualizing the complete geometry of hydrogen bonds, including the position of the hydrogen/deuterium atom, which is crucial for understanding protein stability and molecular recognition. nih.gov

Water Networks: Mapping the structure of ordered water molecules and their hydrogen-bonding patterns, which play key roles in ligand binding and catalysis. nih.gov

NucleusCoherent Scattering Length (fm)Incoherent Scattering Cross-section (barns)
¹H-3.7480.26
²H (D)6.672.05
¹²C6.650.00
¹⁴N9.360.50
¹⁶O5.800.00
This table illustrates the distinct neutron scattering properties of common biological nuclei. The negative scattering length of ¹H and its massive incoherent scattering cross-section complicate data analysis. In contrast, ²H (Deuterium) has a positive scattering length comparable to other nuclei and minimal incoherent scattering, making it ideal for neutron diffraction studies. pnas.orgnih.govansto.gov.au

NMR Spectroscopy: The ¹³C and ¹⁵N labels enable high-resolution NMR studies on the protein in solution, which more closely mimics its native physiological environment. creative-biostructure.com This approach is highly complementary to X-ray crystallography, as it provides data on protein dynamics across a wide range of timescales. nih.govcreative-biostructure.com Information from NMR can reveal:

Flexible regions, such as loops or unstructured domains, that may be invisible or poorly resolved in the electron density map from a crystal structure. stanford.edu

Conformational exchange between different states of a protein, providing insight into its functional mechanism.

Binding interfaces and the dynamic effects of ligand or drug interactions in solution.

By combining a high-resolution crystal structure with NMR-derived restraints, a more accurate and complete model of the protein can be built, reflecting both its static architecture and functional dynamics. creative-biostructure.commdpi.com

Synergies with Cryo-Electron Microscopy

Cryo-EM has revolutionized structural biology by enabling the visualization of large, flexible, and heterogeneous macromolecular complexes that are intractable to crystallization. nih.govresearchgate.net While cryo-EM can capture multiple conformational states, the resolution can be limited in dynamic regions of a complex. Isotopic labeling with L-PROLINE (13C5,D7,15N) allows for integrative approaches that address these challenges.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This powerful technique leverages the deuterium (D7) label to probe protein conformation and dynamics. nih.gov In HDX-MS, a protein is incubated in a deuterated buffer (D₂O), and the rate at which backbone amide hydrogens exchange with deuterium is measured. Regions that are structured and protected from the solvent exchange slowly, while flexible or solvent-exposed regions exchange rapidly. When combined with cryo-EM, HDX-MS can:

Validate Structural Models: Confirm that the conformation observed in the cryo-EM reconstruction is consistent with the protein's solution-state dynamics. nih.gov

Map Flexible Regions: Identify dynamic parts of a complex that may be poorly resolved in the cryo-EM density map. nih.gov

Analyze Conformational Changes: Characterize allosteric effects and conformational changes induced by ligand binding or interaction with other proteins, providing functional context to the static cryo-EM structure. thermofisher.com

Advanced Research Applications and Emerging Methodologies

Development of Isotopic Tracing Methods for Bioanalytical Assays

The unique isotopic signature of L-PROLINE (13C5,D7,15N) facilitates the development of highly sensitive and specific bioanalytical assays. These methods are crucial for metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions within a biological system. By introducing L-PROLINE (13C5,D7,15N) as a tracer, researchers can follow its incorporation into proteins and conversion into other metabolites, providing a dynamic view of cellular metabolism.

Mass spectrometry (MS) is a primary analytical technique used in these tracing studies. The significant mass shift of L-PROLINE (13C5,D7,15N) compared to its unlabeled counterpart allows for clear differentiation and quantification. High-resolution mass spectrometry can distinguish between different isotopologues, providing detailed information about the metabolic fate of the labeled proline.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique that can be used in conjunction with L-PROLINE (13C5,D7,15N). NMR can provide positional information about the isotopes within a molecule, offering further insights into the specific metabolic pathways that are active.

A key challenge in using isotopically labeled amino acids is the potential for metabolic conversion into other amino acids. For instance, labeled arginine can be converted into labeled proline, which can complicate the interpretation of results in proteomics studies using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). researchgate.net Supplementing the culture medium with an excess of unlabeled proline can help to suppress this conversion, ensuring that the detected labeled proline is indeed from the intended tracer. researchgate.netacs.org

Applications in Investigating Membrane Transport Systems for Amino Acids

L-proline transport across cellular membranes is a critical process mediated by specific transporter proteins. L-PROLINE (13C5,D7,15N) is an invaluable tool for studying the kinetics and specificity of these transporters. By using the labeled proline, researchers can directly measure its uptake into cells and organelles, providing precise data on transport rates and affinities.

Two key proline transporters that have been studied are the proton-coupled amino acid transporter 1 (PAT1) and the sodium-dependent proline transporter (SIT1). nih.gov Studies using labeled proline have been instrumental in characterizing the substrate specificity of these transporters and their dependence on ion gradients. For example, research has shown that PAT1 can transport various proline derivatives, a finding with implications for drug delivery. drugbank.com

Recent structural and functional studies of SIT1 have provided insights into its mechanism of proline import and how mutations can lead to diseases like iminoglycinuria. nih.gov The use of labeled amino acids in such studies allows for the direct correlation of structural features with transport activity.

Utilization in In Vitro Models: Organoids, Spheroids, and Co-culture Systems

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of tissues. Three-dimensional (3D) in vitro models, such as organoids, spheroids, and co-culture systems, provide a more physiologically relevant context for studying cellular metabolism. L-PROLINE (13C5,D7,15N) is increasingly being used in these advanced models to investigate metabolic reprogramming in disease, particularly in cancer.

Studies using spheroids have demonstrated that proline metabolism can differ significantly between 2D and 3D culture conditions. For instance, in 3D spheroids, there can be a switch in how cells utilize proline, highlighting the importance of the cellular microenvironment in metabolic regulation. Spatial SILAC, a technique that uses different isotopic labels for different layers of a spheroid, allows for the tracking of proteins within these distinct spatial populations. nih.gov

Co-culture systems, where two or more different cell types are grown together, are used to study intercellular metabolic interactions. 13C-Metabolic Flux Analysis (13C-MFA) has been adapted for co-culture systems to dissect the metabolic contributions of each cell type. nih.govnih.gov While specific studies utilizing L-PROLINE (13C5,D7,15N) in organoid and extensive co-culture metabolic flux analysis are still emerging, the methodologies developed with other labeled nutrients pave the way for its future application in these complex models.

Integration with Systems Biology for Multi-Omics Data Analysis

A systems biology approach aims to understand the complex interactions within a biological system by integrating data from multiple "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics. Data generated from L-PROLINE (13C5,D7,15N) tracing experiments provide a critical layer of functional information for these multi-omics studies.

By combining metabolomics data from labeled proline with proteomics data, for example, researchers can link changes in protein expression to alterations in metabolic fluxes. This integrated approach can reveal how genetic mutations or external stimuli impact cellular metabolism and function. A multi-omics investigation into sepsis-associated acute kidney injury, for instance, identified changes in arginine and proline metabolism as key events. springernature.com

Furthermore, multi-omics analysis has been used to understand the genetic basis of proline-derived milk microbiota in buffalo and the effects of environmental stress on proline metabolism in tobacco. frontiersin.org These studies demonstrate the power of integrating metabolomics with other omics data to gain a holistic understanding of the role of proline in complex biological systems. The continued use of tracers like L-PROLINE (13C5,D7,15N) will be essential for building comprehensive and predictive models of cellular metabolism in health and disease.

Computational and Theoretical Frameworks for Isotopic Data Interpretation

Metabolic Flux Modeling Algorithms and Software for 13C-MFA

Metabolic Flux Analysis (MFA) using 13C as a tracer (13C-MFA) is a powerful technique to quantify intracellular metabolic fluxes. researchgate.net The complexity of labeling patterns resulting from the metabolism of L-PROLINE (13C5,D7,15N) requires specialized algorithms and software to deconvolve the data and calculate flux rates through metabolic pathways.

At its core, 13C-MFA involves a least-squares parameter estimation. The objective is to minimize the difference between experimentally measured labeling patterns of metabolites (like proteinogenic amino acids) and the labeling patterns simulated by a metabolic model. researchgate.net This process estimates the unknown metabolic fluxes, which are parameters in the model. researchgate.net

Several software packages have been developed to facilitate 13C-MFA. These tools typically require a defined metabolic network model, atom transition maps for each reaction, and the mass isotopomer distributions of measured metabolites.

A variety of software tools are available to researchers for performing 13C-MFA, each with specific features and capabilities.

SoftwareKey FeaturesPrimary Application
FiatFlux Calculates ratios of converging fluxes from GC-MS data of protein-bound amino acids. It includes a module for calculating absolute intracellular fluxes. nih.govDesigned to be user-friendly for non-experts in numerical methods, suitable for various microorganisms. nih.gov
FreeFlux An open-source Python package for time-efficient isotopically nonstationary MFA. It can simulate mass distribution vectors (MDVs) over time. arxiv.orgSuitable for dynamic flux estimation at isotopic transient states. arxiv.org
IsoDesign Optimizes the design of 13C-MFA experiments by determining the best isotopic label composition to maximize the number of resolvable fluxes. nih.govExperimental design for maximizing information gain from labeling experiments. nih.gov
Metran A software package for metabolic tracer analysis that performs flux determination and confidence interval calculations. arxiv.orgUsed for MFA calculations in various biological systems, including mammalian cells. arxiv.org

These software solutions are instrumental in handling the complexity of 13C-MFA experiments and are essential for deriving accurate metabolic flux maps from data generated using tracers like L-PROLINE (13C5,D7,15N).

Quantum Chemical Calculations of Isotope Effects on Spectroscopic Parameters

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding how isotopic substitution affects the spectroscopic properties of molecules like L-PROLINE (13C5,D7,15N). These calculations can predict changes in vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

Isotopic substitution with 13C, 15N, and D alters the vibrational frequencies of molecular bonds due to the change in the reduced mass of the vibrating atoms. nih.gov DFT calculations can accurately predict these isotopic shifts. For instance, theoretical calculations for L-alanine have shown excellent agreement with experimental measurements of the isotopic red-shift in the C=O stretching mode upon 13C enrichment. arxiv.orgarxiv.org Similar calculations for L-proline can help in assigning complex vibrational spectra and understanding the effects of isotopic labeling on its vibrational modes. researchgate.net

NMR chemical shifts are also sensitive to isotopic substitution. nih.gov The replacement of 12C with 13C, 14N with 15N, and 1H with D can induce small but measurable changes in the chemical shifts of nearby nuclei. utoronto.ca Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, can be used to calculate these isotope effects on NMR chemical shifts. researchgate.net These theoretical predictions are valuable for interpreting the NMR spectra of heavily labeled compounds like L-PROLINE (13C5,D7,15N) and can aid in the determination of molecular conformation and dynamics. nih.govnih.gov

Spectroscopic ParameterEffect of Isotopic SubstitutionRelevant Computational Method
Vibrational Frequencies (IR/Raman) Shift in frequency due to change in reduced mass.Density Functional Theory (DFT) researchgate.net
NMR Chemical Shifts Small changes in chemical shifts of neighboring nuclei.Gauge-Including Atomic Orbital (GIAO) methods researchgate.net

Bioinformatics and Data Integration Tools for Complex Isotopic Datasets

The analysis of complex isotopic datasets generated from experiments using L-PROLINE (13C5,D7,15N) benefits greatly from bioinformatics and data integration tools. These platforms offer functionalities for processing raw analytical data, statistical analysis, and visualization, which are crucial for interpreting the biological significance of the isotopic labeling patterns.

Several software tools are available for processing and analyzing mass spectrometry-based metabolomics data, which is a primary technique for measuring isotopic enrichment.

Software/ToolFunctionalityRelevance to Isotopic Data
MAVEN (Metabolomic Analysis and Visualization Engine) Processes LC-MS data, performs peak alignment, and quantifies isotope-labeling patterns.Automatically detects and reports peak intensities for isotope-labeled metabolites.
PIRAMID (Program for Integration and Rapid Analysis of Mass Isotopomer Distributions) Automates the extraction of mass isotopomer distributions (MIDs) from mass spectrometry datasets.Optimized for analyzing data from targeted metabolomics experiments involving stable isotopes.
DIMet Performs differential and time-series analyses of corrected isotopic labeling data from targeted experiments.Identifies metabolites that are differentially labeled between conditions.
MetaboAnalyst A web-based platform for comprehensive metabolomics data analysis, including statistical, enrichment, and pathway analysis.Can be used for downstream analysis and biological interpretation of quantitative data from isotopic labeling experiments.

These tools facilitate the conversion of large and complex datasets into biologically meaningful information, enabling researchers to connect the observed isotopic patterns to underlying cellular physiology and metabolic pathways.

Future Directions and Uncharted Research Avenues for L Proline 13c5,d7,15n

Development of Novel Isotopic Labeling Technologies and Strategies

The continued advancement of synthetic and biosynthetic methods will be crucial for expanding the utility of heavily labeled proline. Future research in this area is expected to focus on several key aspects:

Chemoenzymatic Synthesis: The integration of enzymatic reactions into chemical synthesis pipelines offers a promising route to produce complex isotopologues with high specificity and yield. researchgate.net Biocatalysts can be engineered to perform specific isotopic labeling steps that are challenging to achieve through traditional chemical methods. nih.gov This approach could lead to the development of novel L-proline isotopologues with strategically placed isotopes to probe specific enzymatic reactions.

Advanced Synthetic Methodologies: Innovations in chemical synthesis, such as the use of novel catalysts and reaction conditions, will continue to improve the efficiency and cost-effectiveness of producing multi-labeled compounds like L-PROLINE (13C5,D7,15N). mtoz-biolabs.comacs.org Recent advancements in areas like metal-catalyzed and light-mediated radiofluorination for PET imaging tracers highlight the potential for developing new strategies for stable isotope labeling. nih.gov

In Vivo Labeling Strategies: The development of methods for the targeted delivery and incorporation of labeled precursors in living organisms will be a significant step forward. This could involve the use of engineered microorganisms or cell lines that can efficiently produce and incorporate L-PROLINE (13C5,D7,15N) into specific proteins or metabolic pathways.

Technology/StrategyPotential Advancement for L-PROLINE (13C5,D7,15N)
Chemoenzymatic Synthesis Creation of unique isotopomers to probe specific enzyme mechanisms.
Advanced Chemical Synthesis More cost-effective and efficient production of heavily labeled proline.
In Vivo Labeling Targeted incorporation into specific proteins and pathways within a living system.

Expansion of Applications to Underexplored Biological Systems and Processes

While L-proline metabolism is well-studied in certain contexts, the use of L-PROLINE (13C5,D7,15N) can provide unprecedented insights into its role in less explored areas:

Neurobiology: L-proline has complex roles in the central nervous system, acting as both an excitatory and inhibitory neurotransmitter. nih.govresearchgate.net Dysregulated proline levels have been linked to cognitive deficits. nih.gov The use of L-PROLINE (13C5,D7,15N) as a tracer could elucidate the dynamics of proline metabolism in different brain regions and its contribution to neurological and psychiatric disorders. nih.govnih.gov

Host-Pathogen Interactions: Proline metabolism is critical for the survival and virulence of various pathogens. nih.gov Pathogens often utilize host proline as a source of carbon, nitrogen, and energy. nih.gov A pathogen-specific isotope tracing approach using a labeled substrate that the host cannot metabolize has been demonstrated for intracellular Salmonella. nih.gov L-PROLINE (13C5,D7,15N) could be employed in similar models to track the uptake and utilization of proline by pathogens during infection, potentially revealing new therapeutic targets. nih.gov

Rare Metabolic Diseases: Inborn errors of proline metabolism, such as hyperprolinemia, can lead to significant health issues. nih.gov L-PROLINE (13C5,D7,15N) can be used in patient-derived cells or animal models to investigate the precise metabolic bottlenecks and downstream consequences of these genetic defects.

Biological System/ProcessPotential Application of L-PROLINE (13C5,D7,15N)
Neurobiology Tracing proline's role in neurotransmission and neurological disorders. nih.govnih.gov
Host-Pathogen Interactions Quantifying pathogen utilization of host proline during infection. nih.govnih.gov
Rare Metabolic Diseases Elucidating metabolic dysregulation in conditions like hyperprolinemia. nih.gov

Integration with Single-Cell Omics and Spatially Resolved Metabolomics

The convergence of stable isotope tracing with high-resolution analytical techniques promises to reveal metabolic processes at an unprecedented level of detail:

Single-Cell Metabolomics: The application of stable isotope tracers at the single-cell level is a burgeoning field. kuleuven.be By combining L-PROLINE (13C5,D7,15N) tracing with single-cell mass spectrometry, it may become possible to dissect metabolic heterogeneity within a population of cells, identifying subpopulations with distinct proline metabolic phenotypes.

Spatially Resolved Metabolomics: Mass spectrometry imaging (MSI) allows for the visualization of the spatial distribution of metabolites within tissues. nih.gov The integration of L-PROLINE (13C5,D7,15N) tracing with MSI would enable the mapping of proline metabolism across different tissue microenvironments, providing insights into how metabolic processes are spatially organized.

Integrated TechnologyPotential Insight from L-PROLINE (13C5,D7,15N)
Single-Cell Mass Spectrometry Identification of cellular subpopulations with unique proline metabolic profiles.
Mass Spectrometry Imaging (MSI) Visualization of proline metabolic activity within specific tissue regions.

Addressing Methodological Challenges in Complex Isotopic Tracer Experiments

To fully realize the potential of L-PROLINE (13C5,D7,15N), several methodological hurdles in conducting and interpreting complex isotopic tracer experiments need to be overcome:

Computational Modeling: The analysis of data from multi-isotope tracer experiments requires sophisticated computational models to deconvolute complex labeling patterns and estimate metabolic fluxes. researchgate.netnih.gov Future efforts will focus on developing more robust and user-friendly software for the analysis of high-dimensional isotopic data. mdpi.com The use of AI-driven modeling and machine learning could help in optimizing dosimetry and personalizing treatments in the context of radiolabeled compounds. nih.gov

High-Dimensional Data Analysis: The large datasets generated by modern metabolomics platforms present significant statistical challenges. hbiostat.orgnih.govnih.gov This includes issues with multiple comparisons, overfitting, and the need for robust methods to identify statistically significant changes in isotopic enrichment. nih.gov

Dynamic and In Vivo Studies: Tracing metabolism in a time-resolved manner and within a whole organism presents unique challenges, including tracer delivery, maintaining isotopic steady-state, and accounting for metabolite exchange between different organs and tissues. nih.govmdpi.com The development of standardized protocols and advanced analytical techniques will be crucial for the successful implementation of in vivo L-PROLINE (13C5,D7,15N) tracer studies.

Methodological ChallengeFuture Direction
Computational Modeling Development of advanced algorithms for multi-isotope flux analysis. researchgate.netmdpi.com
High-Dimensional Data Analysis Application of robust statistical methods to minimize false discoveries. hbiostat.orgnih.gov
Dynamic and In Vivo Studies Improved protocols for in vivo tracer administration and data acquisition. nih.govmdpi.com

Q & A

Q. How does isotopic labeling (¹³C₅,D7,¹⁵N) enhance the study of L-proline metabolism in neural systems?

Stable isotope-labeled L-proline enables precise tracking of metabolic flux using techniques like NMR spectroscopy and LCMS. For example, [1-¹³C]glucose and [1,2-¹³C]acetate in cortical brain slices revealed that L-proline reduces glycolytic byproducts (lactate, alanine) while increasing Krebs cycle activity, suggesting mitochondrial prioritization . Labeled proline also avoids confounding effects from endogenous pools, allowing isolation of uptake and compartmentalization dynamics in neurons and glia .

Q. What experimental models are optimal for studying L-proline transport kinetics?

Cortical brain tissue slices and cultured hippocampal neurons are validated models for quantifying proline uptake via high-affinity transporters (e.g., SLC6A17). Competitive inhibition assays using analogs like 2-amino-7-phosphonoheptanoic acid can differentiate transporter specificity . For microbial systems, Trypanosoma brucei procyclic forms provide insights into glucose-regulated proline metabolism, with kinetic parameters (e.g., Km = 19 µM) measurable via radiolabeled uptake assays .

Q. How does L-proline influence collagen synthesis in tissue engineering studies?

Isotope-labeled proline serves as a tracer for collagen turnover in 3D cell cultures. Inhibitors like cis-4-hydroxy-L-proline block proline hydroxylation, enabling quantification of collagen synthesis rates via LCMS detection of labeled hydroxyproline residues . Ensure media glucose levels are controlled, as excess glucose suppresses proline-to-collagen flux .

Advanced Research Questions

Q. How can conflicting data on L-proline’s neuroactive effects (GABA mimetic vs. mitochondrial modulator) be resolved?

Discrepancies arise from model-specific conditions. In normo-glycemic brain slices, L-proline is not metabolized but mimics GABA by reducing glutamate release . Contrastingly, in hyperglycemic or in vivo models, proline oxidation may dominate. To reconcile results, use dual isotopic tracing ([¹³C]proline + [²H]GABA) and compare metabolic fingerprints across glucose concentrations .

Q. What methodological strategies address variability in proline transporter expression across species?

Trypanosoma cruzi exhibits biphasic L-proline uptake (Km = 310 µM and 1360 µM) via H⁺-dependent and energy-dependent systems, while Leishmania uses broad-specificity transporters . For cross-species comparisons, employ heterologous expression of transporter genes (e.g., TbAAT6 in Xenopus oocytes) coupled with electrophysiological assays to quantify ion coupling and substrate selectivity .

Q. How do isotopic dilution effects confound proline flux measurements in metabolic studies?

Intracellular unlabeled proline pools can dilute tracer signals, leading to underestimation of de novo synthesis rates. Correct for this by:

  • Pre-equilibrating cells in proline-free media before isotope introduction.
  • Using compartmental modeling (e.g., isotopomer spectral analysis) to distinguish cytosolic vs. mitochondrial contributions .

Q. What experimental designs validate L-proline’s role in redox homeostasis?

Proline dehydrogenase (PRODH) activity links proline catabolism to NADPH production. In T. brucei, RNAi knockdown of PRODH reduces mitochondrial NADPH/NADP⁺ ratios, measurable via enzymatic cycling assays. Pair this with ROS scavenging assays (e.g., DCFH-DA fluorescence) to quantify oxidative stress rescue by proline .

Methodological Guidelines

Q. How to optimize NMR parameters for ¹³C-labeled proline detection in brain tissue?

Use cryoprobes to enhance sensitivity for low-abundance metabolites. Key acquisition settings:

  • ¹H-¹³C HSQC with 256 increments in F1 (¹³C), 2048 points in F2 (¹H).
  • Decoupling during acquisition (WALTZ-16) to minimize splitting . Reference chemical shifts to known proline isotopomers (e.g., [1-¹³C]proline at 176.2 ppm) .

Q. What statistical frameworks are recommended for analyzing proline-related metabolic flux data?

Apply Bayesian hierarchical modeling to integrate heterogeneous datasets (e.g., LCMS + NMR). For time-course studies, use ordinary differential equations (ODEs) parameterized with Markov chain Monte Carlo (MCMC) sampling to estimate flux rates and confidence intervals .

Q. How to ensure reproducibility in proline transport assays?

  • Standardize buffer composition (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, pH 7.4).
  • Include positive controls (e.g., 10 µM GABA for neuronal uptake inhibition).
  • Report uptake rates normalized to protein content (Bradford assay) and validate with RNAi knockdowns .

Data Contradiction Analysis

Q. Why do some studies report proline-induced ROS reduction while others show oxidative stress?

Context-dependent outcomes arise from cell type and metabolic state. In neurons, excess proline inhibits glutamate decarboxylase (GAD), reducing GABA synthesis and increasing ROS . Conversely, in T. brucei, proline oxidation via PRODH generates NADPH, which buffers ROS . Always report extracellular glucose/proline ratios and intracellular redox indicators (e.g., GSH/GSSG) .

Q. How to interpret conflicting results on proline’s impact on synaptic plasticity?

Proline potentiates NMDA receptors at low concentrations (≤100 µM) but inhibits them at higher doses. Use patch-clamp electrophysiology with varying proline concentrations (10–500 µM) and co-apply antagonists (e.g., AP5) to isolate receptor-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.